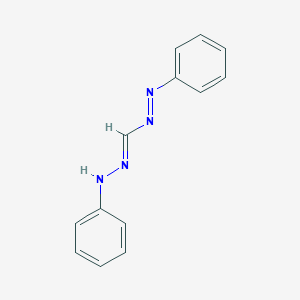
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene, also known as Phenylazophenylcarbonylhydrazone (PPCH), is a chemical compound that has been widely used in scientific research applications. PPCH is a diazo compound that is synthesized through a reaction between phenylhydrazine and benzoyl chloride.
Mecanismo De Acción
PPCH acts as a diazo compound and reacts with aldehydes and ketones to form hydrazone derivatives. The reaction is catalyzed by acid or base and proceeds through the formation of an intermediate. PPCH is also known to bind to metal ions, particularly copper ions, through its carbonyl and hydrazone groups.
Biochemical and Physiological Effects:
PPCH has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. PPCH has been shown to have cytotoxic effects on cancer cells and can induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPCH is a relatively inexpensive reagent that is readily available. It is also stable and can be stored for long periods of time. However, PPCH is sensitive to light and can decompose over time. PPCH is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of PPCH in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPCH has been shown to have neuroprotective effects and can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Another potential application is in the development of new metal ion sensors for environmental monitoring and industrial applications. PPCH has been shown to bind to metal ions, particularly copper ions, and can be used as a probe for studying metal ion binding in biological systems.
Métodos De Síntesis
PPCH is synthesized through a reaction between phenylhydrazine and benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium nitrite to form PPCH. The yield of the reaction is typically between 50-60%. PPCH is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
Aplicaciones Científicas De Investigación
PPCH has been widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. PPCH is used as a reagent to detect the presence of aldehydes and ketones in biological samples. It is also used as a ligand in metal ion binding studies, and as a probe for studying the structure and function of proteins.
Propiedades
Nombre del producto |
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N//'-anilino-N-phenyliminomethanimidamide |
InChI |
InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11+,17-15? |
Clave InChI |
WNWBOKCOOMCJDA-CBPWQRAVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/N=NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)

![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
